molecular formula C9H6ClF3N2O2S B14370905 6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole CAS No. 94410-64-7

6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B14370905
CAS No.: 94410-64-7
M. Wt: 298.67 g/mol
InChI Key: PXOLEXROHHKLQF-UHFFFAOYSA-N
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Description

6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with chloromethanesulfonyl and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of the chloromethanesulfonyl and trifluoromethyl groups onto a benzimidazole scaffold. One common method involves the reaction of 2-(trifluoromethyl)-1H-benzimidazole with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethanesulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Catalysts like palladium or copper are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while coupling reactions could produce more complex aromatic compounds.

Scientific Research Applications

6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the chloromethanesulfonyl group can facilitate interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloromethanesulfonyl and trifluoromethyl groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

94410-64-7

Molecular Formula

C9H6ClF3N2O2S

Molecular Weight

298.67 g/mol

IUPAC Name

6-(chloromethylsulfonyl)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6ClF3N2O2S/c10-4-18(16,17)5-1-2-6-7(3-5)15-8(14-6)9(11,12)13/h1-3H,4H2,(H,14,15)

InChI Key

PXOLEXROHHKLQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)CCl)NC(=N2)C(F)(F)F

Origin of Product

United States

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